molecular formula C26H23N3O5 B307140 ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate

ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate

Cat. No. B307140
M. Wt: 457.5 g/mol
InChI Key: MCFCZFXPKRONIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate is a chemical compound that has gained significant attention in scientific research. It is a benzoxazine derivative that exhibits various biological activities and is used in a wide range of applications.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate is not fully understood. However, studies have suggested that it exerts its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to interact with various cellular targets, such as enzymes and receptors, to exert its effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and to enhance antioxidant defenses. In addition, it has been reported to inhibit the growth of various tumor cell lines and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate in lab experiments is its potent biological activities. It exhibits a wide range of activities and can be used in various assays to study different cellular processes. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on Ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate. One of the directions is to study its potential in the treatment of various diseases, such as cancer, inflammation, and infections. Another direction is to investigate its mechanism of action and cellular targets to gain a better understanding of its biological activities. Furthermore, the development of new formulations and delivery systems for this compound can enhance its bioavailability and efficacy in different applications.

Synthesis Methods

The synthesis of Ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate involves the reaction of 4-(ethoxycarbonyl)aniline with 2-amino-4-(4-ethoxycarbonylphenyl)benzoic acid in the presence of phosphorus oxychloride. The product is then purified through recrystallization to obtain the desired compound.

Scientific Research Applications

Ethyl 4-[(2-{[4-(ethoxycarbonyl)phenyl]imino}-2H-1,4-benzoxazin-3(4H)-ylidene)amino]benzoate has been extensively studied for its biological activities. It exhibits potent antitumor, anti-inflammatory, and antioxidant activities. It has also been shown to possess antimicrobial, antiviral, and antifungal properties. In addition, it has been used in the development of various materials, such as polymers, that have potential applications in drug delivery and tissue engineering.

properties

Molecular Formula

C26H23N3O5

Molecular Weight

457.5 g/mol

IUPAC Name

ethyl 4-[[2-(4-ethoxycarbonylphenyl)imino-1,4-benzoxazin-3-yl]amino]benzoate

InChI

InChI=1S/C26H23N3O5/c1-3-32-25(30)17-9-13-19(14-10-17)27-23-24(34-22-8-6-5-7-21(22)29-23)28-20-15-11-18(12-16-20)26(31)33-4-2/h5-16H,3-4H2,1-2H3,(H,27,29)

InChI Key

MCFCZFXPKRONIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C(=O)OCC

Origin of Product

United States

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